1-(4-FLUOROBENZOYL)-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE
Overview
Description
1-(4-Fluorobenzoyl)-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique structure, has drawn attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one typically involves the following steps:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process, providing higher yields in a shorter time.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the transfer of a reactant from one phase to another, improving the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Halogens, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
1-(4-Fluorobenzoyl)-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: Known for its anti-cancer and anti-inflammatory properties.
Quinazolin-4(3H)-one: Exhibits anti-bacterial and anti-viral activities.
Quinazolin-2,4(1H,3H)-one: Used in the development of anti-malarial and anti-tuberculosis drugs.
Uniqueness
1-(4-Fluorobenzoyl)-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one stands out due to its unique fluorobenzoyl group, which enhances its biological activity and specificity . This makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-13-8-6-12(7-9-13)16(23)21-10-3-11-22-17(24)14-4-1-2-5-15(14)20-18(21)22/h1-2,4-9H,3,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKDLVSQMCCVIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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